CGS 21680C Sodium Salt
Description
Contextualization as a Selective Adenosine (B11128) A2A Receptor Agonist
CGS 21680 is distinguished in scientific literature as a potent and selective agonist for the adenosine A2A receptor. medchemexpress.comapexbt.com The adenosine A2A receptor is a G-protein-coupled receptor that plays a crucial role in mediating the signals of the endogenous nucleoside adenosine. rcsb.org The selectivity of CGS 21680 for the A2A subtype over other adenosine receptors (A1, A2B, A3) makes it an invaluable tool for elucidating the specific functions of A2A receptor activation. ncats.io
The compound's high affinity for the A2A receptor has been quantified in numerous binding assays. Reports indicate a high affinity with a dissociation constant (Kd) of approximately 15.5 nM in rat striatal membranes and an inhibition constant (Ki) of 27 nM. tocris.com Its selectivity is highlighted by a significantly lower affinity for the A1 receptor, with a reported selectivity ratio (A1/A2A) of approximately 140. apexbt.comncats.ioselleckchem.com The activation of A2A receptors by CGS 21680 typically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels, which in turn modulates various cellular processes. apexbt.com This mechanism is fundamental to the effects observed in preclinical studies, from vasodilation to neurotransmission modulation. apexbt.comneurology.org
Table 1: Receptor Binding Profile of CGS 21680
| Parameter | Receptor | Value | Species | Reference |
|---|---|---|---|---|
| Ki | Adenosine A2A | 27 nM | - | , medchemexpress.com, tocris.com |
| Kd | Adenosine A2 | 15.5 nM | Rat | ncats.io, |
| IC50 | Adenosine A2 | 22 nM | - | ncats.io, apexbt.com |
| EC50 | Adenosine A2A | 1.48-180 nM | - | , tocris.com |
| Selectivity | A1/A2A Ratio | ~140-fold | - | ncats.io, apexbt.com |
Historical Overview of its Development and Preclinical Research Status
CGS 21680 was originally developed by Ciba-Geigy AG, which later became part of Novartis. nih.govpatsnap.comspringer.com It was synthesized as part of research programs aiming to create selective agonists for adenosine receptor subtypes to explore their therapeutic potential. apexbt.com The compound was investigated in preclinical models for several conditions, including hypertension and myocardial ischemia. springer.com
Despite its potent and selective activity in numerous preclinical studies, the development of CGS 21680 for clinical use was discontinued. ncats.iopatsnap.com Records indicate that its development for hypertension and myocardial ischemia was halted at the preclinical stage in 1997. springer.com Nevertheless, CGS 21680 and its sodium salt form have maintained a significant presence in academic research. It continues to be widely used as a pharmacological tool to explore the complex roles of the A2A receptor in the central nervous system, the cardiovascular system, and in inflammatory processes. nih.govnih.gov Studies have employed CGS 21680 to investigate its neuroprotective effects in models of Huntington's disease, its influence on motor activity, and its potential to modulate inflammation in conditions like arthritis and lung injury. apexbt.comtocris.comnih.govnih.gov
Table 2: Selected Preclinical Research Findings for CGS 21680
| Research Area | Animal Model | Key Findings | Reference |
|---|---|---|---|
| Neurology | Rat model of cerebral ischemia | Provided protection from neurological deficits and reduced microgliosis and astrogliosis. | medchemexpress.com |
| Neurology | Transgenic mouse model of Huntington's disease | Slowed motor deterioration and reduced mutant huntingtin aggregates. | , tocris.com |
| Neurology | Rat | Decreased vertical motor activity and blocked the acquisition of wheel running in food-restricted rats. | nih.gov |
| Cardiovascular | Anesthetized Rat | Reduced venous resistance, increased heart rate and cardiac output. | , tocris.com |
| Cardiovascular | Conscious, normotensive rats | Produced a dose-dependent decrease in blood pressure and an increase in heart rate. | nih.gov |
| Inflammation | Mouse model of collagen-induced arthritis | Ameliorated clinical signs, improved joint histology, and reduced pro-inflammatory cytokines. | nih.gov |
| Inflammation | Mouse model of lung injury | Reduced the number of inflammatory cells and the degree of lung injury. | apexbt.com |
| Renal Function | Dog | Increased renal blood flow and renin release without affecting glomerular filtration rate. | jst.go.jp |
Structure
2D Structure
Properties
CAS No. |
120225-64-1 |
|---|---|
Molecular Formula |
C23H29N7NaO6 |
Molecular Weight |
522.5 g/mol |
IUPAC Name |
sodium;3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid |
InChI |
InChI=1S/C23H29N7O6.Na/c1-2-25-21(35)18-16(33)17(34)22(36-18)30-11-27-15-19(24)28-23(29-20(15)30)26-10-9-13-5-3-12(4-6-13)7-8-14(31)32;/h3-6,11,16-18,22,33-34H,2,7-10H2,1H3,(H,25,35)(H,31,32)(H3,24,26,28,29);/t16-,17+,18-,22+;/m0./s1 |
InChI Key |
MCUMRRFOMBNFQN-MJWSIIAUSA-N |
SMILES |
CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)O)N)O)O.[Na+] |
Isomeric SMILES |
CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)O)N)O)O.[Na] |
Canonical SMILES |
CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)O)N)O)O.[Na] |
Synonyms |
4-[2-[[6-Amino-9-(N-ethyl-β-D-ribofuranuronamidosyl)-9H-purin-2-yl]amino]ethyl]benzenepropanoic Acid Monosodium Salt; |
Origin of Product |
United States |
Molecular and Cellular Pharmacodynamics of Cgs 21680c Sodium Salt
Ligand-Receptor Interactions and Binding Characteristics
The pharmacodynamic profile of CGS 21680C Sodium Salt is defined by its binding affinity and selectivity for various receptor subtypes. While it is celebrated for its A2A receptor agonism, its interactions with other adenosine (B11128) receptors and neuromodulator sites reveal a complex binding profile that can be tissue-dependent.
Adenosine A2A Receptor Affinity and Selectivity
CGS 21680 is established as a reference agonist for the adenosine A2A receptor, demonstrating high affinity and potent activity at this site. nih.gov Radioligand binding assays have consistently shown that it binds to A2A receptors with high affinity, with reported inhibitor constant (Ki) and half-maximal inhibitory concentration (IC50) values in the low nanomolar range. For instance, studies have reported a Ki of 27 nM and an IC50 of 22 nM for the A2A receptor. medchemexpress.comapexbt.commerckmillipore.com In rat striatal membranes, [3H]CGS 21680 binds to a single class of recognition sites with a dissociation constant (Kd) of 15.5 nM. selleckchem.com This high affinity underscores its utility in probing the function of A2A receptors. The compound is considered a moderately A2A-selective agonist in rats.
Comparative Selectivity Profile Against Adenosine A1 Receptors
CGS 21680 exhibits a notable degree of selectivity for the A2A receptor over the A1 receptor subtype. Research indicates a selectivity ratio of approximately 140-fold for A2A over A1 receptors. selleckchem.com This is supported by binding affinity data, which shows a Ki of 290 nM for A1 receptors, significantly higher than its affinity for A2A receptors. merckmillipore.com
However, the selectivity of CGS 21680 is not absolute and can be influenced by the specific brain region being studied. nih.gov In brain areas with a high density of A1 receptors and a lower abundance of A2A receptors, such as the cerebral cortex and hippocampus, the binding characteristics of [3H]CGS 21680 become more complex. nih.govuc.pt In these regions, its binding profile can display a mixed A1/A2A pharmacology. nih.gov Studies using adenosine A1 receptor knockout mice have revealed that the binding of [3H]CGS 21680 in the hippocampus is virtually abolished, suggesting that its binding in this region is critically dependent on the presence of A1 receptors. nih.govuc.ptresearchgate.net This has led to the description of "typical" striatal-like A2A binding sites and "atypical" binding sites in the hippocampus and cortex, where the binding is potently displaced by A1-selective antagonists like DPCPX. uc.ptfrontiersin.org In cells co-transfected with both A1 and A2A receptors, low concentrations of CGS 21680 can counteract A1 receptor agonist binding, indicating an intramembrane interaction within A1-A2A heteromers. imrpress.com
| Compound | Receptor Target | Binding Parameter (Value) | Source |
|---|---|---|---|
| CGS 21680 | Adenosine A2A Receptor | Ki (27 nM) | medchemexpress.commerckmillipore.com |
| CGS 21680 | Adenosine A2A Receptor | IC50 (22 nM) | apexbt.comselleckchem.com |
| CGS 21680 | Adenosine A1 Receptor | Ki (290 nM) | merckmillipore.com |
| CGS 21680 | Adenosine A2B Receptor | Ki (67 nM) | merckmillipore.com |
| CGS 21680 | Adenosine A3 Receptor | Ki (88.8 µM) | merckmillipore.com |
Assessment of Binding Specificity to Other Neurotransmitter/Neuromodulator Sites
The binding profile of CGS 21680 extends to other adenosine receptor subtypes, though with significantly lower affinity compared to the A2A receptor. It exhibits reduced affinity for A2B receptors (Ki = 67 nM) and very poor affinity for A3 receptors (Ki = 88.8 µM). merckmillipore.comeur.nl This hierarchical affinity (A2A > A2B > A1 >> A3) is central to its pharmacological characterization. Functionally, while it is a potent agonist at A2A receptors, it has been shown to be a weak agonist in assays for A1 receptor-mediated events. selleckchem.comnih.gov Furthermore, studies investigating its effects on neurotransmitter release have found that CGS 21680 is ineffective at inhibiting electrically stimulated dopamine (B1211576) release in striatal slices, a process often modulated by other receptor systems. selleckchem.comnih.gov
Intracellular Signaling Mechanisms
Activation of the A2A receptor by CGS 21680 initiates a cascade of intracellular events, primarily mediated by the Gs protein and the subsequent stimulation of adenylyl cyclase, leading to changes in the concentration of the second messenger cyclic adenosine monophosphate (cAMP).
Regulation of Adenylyl Cyclase Activity
The adenosine A2A receptor is canonically coupled to the stimulatory G-protein (Gs). nih.govashpublications.org Upon binding of an agonist like CGS 21680, the receptor undergoes a conformational change that activates Gs. The activated Gs protein, in turn, stimulates the enzyme adenylyl cyclase. researchgate.net This stimulation of adenylyl cyclase is a cornerstone of the A2A receptor signaling pathway. nih.govresearchgate.net The survival activity of CGS 21680 on cultured motoneurons has been linked to effects of the adenylate cyclase-cAMP-PKA pathway. medchemexpress.commedchemexpress.com
Modulation of Cyclic Adenosine Monophosphate (cAMP) Formation
As a direct consequence of adenylyl cyclase activation, the intracellular formation of cyclic adenosine monophosphate (cAMP) is increased. CGS 21680 potently stimulates the formation of cAMP in various experimental models. In rat striatal slices, it stimulates cAMP formation with a half-maximal effective concentration (EC50) of 110 nM. apexbt.comselleckchem.comnih.gov Similarly, stimulation of gingival epithelial cells with CGS 21680 resulted in elevated cAMP levels. nih.gov In mouse splenocytes, the compound also triggers significant cAMP accumulation, an effect that can be blocked by an A2A-specific antagonist. ashpublications.org However, the effect on cAMP can be cell-type specific. For example, in isolated rat ventricular myocytes, CGS 21680 did not affect cAMP accumulation, even in the presence of a phosphodiesterase inhibitor. physiology.org
| Preparation | Effect | Parameter (Value) | Source |
|---|---|---|---|
| Rat Striatal Slices | Stimulation of cAMP formation | EC50 (110 nM) | apexbt.comselleckchem.comnih.gov |
| Gingival Epithelial Cells | Elevated cAMP levels | Two-fold increase at 6 hours | nih.gov |
| Mouse Splenocytes | Increased cAMP accumulation | Strong increase at 5 µM | ashpublications.org |
| Rat Ventricular Myocytes | No effect on cAMP accumulation | N/A | physiology.org |
| Rat Hippocampal Slices | Ineffective at stimulating cAMP formation | N/A | selleckchem.comnih.gov |
Influence on Phosphodiesterase Isoenzyme Activity (e.g., PDE IV)
The interaction between CGS 21680 and phosphodiesterase (PDE) isoenzymes, particularly PDE type IV (PDE4), is multifaceted. Rather than being a direct, primary target, the influence is often a result of the A2A receptor-mediated signaling cascade.
Prolonged activation of the A2A receptor by an agonist like CGS 21680 has been shown to induce a feedback mechanism involving PDE4. In rat pheochromocytoma (PC12) cells, extended treatment with CGS 21680 leads to a dose-dependent increase in PDE4 activity. nih.gov This elevation in PDE activity serves to dampen the initial signal generated by A2A activation, a process known as desensitization. The increased PDE4 activity is blocked by the A2A-selective antagonist, 8-(3-chlorostyryl)caffeine, confirming it is a consequence of A2A receptor stimulation. nih.gov This specific activation of PDE4 during A2A desensitization is mediated via a cyclic AMP/protein kinase A (PKA)-dependent pathway. nih.gov
Conversely, some research has suggested a direct inhibitory effect. In isolated guinea pig ventricular myocytes, CGS 21680 was reported to inhibit cAMP phosphodiesterase activity. physiology.org However, the more commonly reported interaction is the synergistic effect observed when CGS 21680 is co-administered with a PDE4 inhibitor. The survival activity of CGS 21680 on cultured motoneurons is significantly enhanced by the addition of the phosphodiesterase inhibitor IBMX. medchemexpress.comapexbt.commedchemexpress.com Similarly, combining a selective A2A agonist with a type IV PDE inhibitor, such as Rolipram, can produce synergistic anti-inflammatory effects. oup.com This synergy suggests that while CGS 21680 increases cAMP production via the A2A receptor, a PDE inhibitor prevents the degradation of this cAMP, thereby potentiating the signal. oup.com
Studies in mouse ventricular myocytes have further explored this relationship, showing that the A2A receptor agonist CGS 21680 and the PDE1 inhibitor ITI-214 can synergistically increase the frequency of spontaneous calcium waves and transients. oup.com
Table 1: Research Findings on CGS 21680 and PDE Interaction
| Cell/Tissue Type | Observation | Finding | Citation |
|---|---|---|---|
| Rat Pheochromocytoma (PC12) Cells | Prolonged treatment with CGS 21680 | Leads to a dose-dependent increase in PDE4 activity, contributing to A2A receptor desensitization. | nih.gov |
| Cultured Rat Motoneurons | CGS 21680 (10 nM) co-administered with PDE inhibitor IBMX | Survival activity of CGS 21680 is significantly enhanced . | medchemexpress.comapexbt.commedchemexpress.com |
| Human Peripheral Blood Monocytes | CGS 21680 (100–1000 nM) in combination with a type IV PDE inhibitor | Synergistic effect in decreasing LPS-stimulated TNF-α production. | oup.com |
| Guinea Pig Ventricular Myocytes | CGS 21680 treatment | Evidence of inhibition of cAMP phosphodiesterase activity. | physiology.org |
| Mouse Ventricular Myocytes | CGS 21680 combined with PDE1 inhibitor ITI-214 | Synergistically increased the frequency of spontaneous calcium waves. | oup.com |
Downstream Effectors of A2A Receptor Activation
Activation of the adenosine A2A receptor by this compound initiates a well-defined primary signaling pathway and engages several other downstream effectors. The canonical pathway involves the receptor coupling to the stimulatory G-protein, Gs. biorxiv.orgnih.gov
This interaction triggers the following cascade:
Adenylyl Cyclase Activation : The activated Gs protein stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). biorxiv.orgnih.gov In striatal slices, CGS 21680 potently stimulates the formation of cAMP with an EC50 of 110 nM. apexbt.com
Protein Kinase A (PKA) Activation : The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). biorxiv.orgfrontiersin.org This cAMP/PKA-dependent pathway is crucial for many of the cellular effects of CGS 21680. nih.gov
CREB Phosphorylation : A key downstream target of PKA is the cAMP response element-binding protein (CREB). PKA phosphorylates CREB, which then modulates the transcription of various genes. The cAMP-PKA-CREB cascade is considered a well-documented pathway for striatal A2A receptor signaling. frontiersin.orgnih.gov
Beyond the primary Gs-cAMP-PKA axis, A2A receptor activation by CGS 21680 influences other significant signaling molecules and pathways:
Epac : In addition to PKA, cAMP can also activate Exchange Protein directly activated by cAMP (Epac), which functions as a guanine (B1146940) nucleotide exchange factor for Rap GTPases, leading to an alternative branch of cAMP-mediated signaling. researchgate.net
Akt Signaling : In various cell types, including osteoblasts and fibroblasts, A2A receptor activation enhances the activity of Akt kinase (also known as protein kinase B). nih.gov This activation is downstream from the increase in cAMP. nih.gov Activated Akt can, in turn, phosphorylate other targets, such as β-catenin. nih.gov
β-catenin : Research in osteoblasts has demonstrated that CGS 21680 treatment stimulates an increase in both the cellular content and nuclear translocation of phosphorylated β-catenin. This effect is mediated through the Akt signaling pathway. nih.gov
ERK/CREB Pathway : In the context of angiogenesis, A2A receptor activation has been shown to promote the expression of c-Ski through an ERK/CREB-dependent pathway in human microvascular endothelial cells. researchgate.net
Transactivation of Neurotrophin Receptors : The survival-promoting activity of CGS 21680 in cultured motoneurons is attributed to the combined effects of the adenylate cyclase-cAMP-PKA pathway and the transactivation of neurotrophin receptors, such as TrkB. medchemexpress.comtocris.com
Table 2: Key Downstream Effectors of CGS 21680-Mediated A2A Receptor Activation
| Effector | Role in Pathway | Modulated By | Cell Type / Context | Citation |
|---|---|---|---|---|
| Adenylyl Cyclase | Enzyme | Gs protein | General | biorxiv.orgnih.gov |
| cAMP | Second Messenger | Adenylyl Cyclase | General | apexbt.combiorxiv.orgresearchgate.net |
| Protein Kinase A (PKA) | Kinase | cAMP | General | biorxiv.orgfrontiersin.org |
| CREB | Transcription Factor | PKA, ERK | Striatum, Endothelial Cells | frontiersin.orgnih.govresearchgate.net |
| Epac | Guanine Nucleotide Exchange Factor | cAMP | Fibroblasts | researchgate.net |
| Akt (Protein Kinase B) | Kinase | cAMP | Osteoblasts, Fibroblasts, Neurons | nih.gov |
| β-catenin | Transcriptional Co-regulator | Akt | Osteoblasts | nih.gov |
| TrkB Receptor | Neurotrophin Receptor | A2A Receptor Activation | Motoneurons | medchemexpress.comtocris.com |
Physiological and Systemic Effects of Cgs 21680c Sodium Salt in Preclinical Models
Cardiovascular System Modulations
CGS 21680C exerts significant and multifaceted effects on the cardiovascular system, primarily through its action on A2A adenosine (B11128) receptors located in the heart and blood vessels. These effects encompass changes in blood pressure, heart rate, and regional blood flow.
Hemodynamic Responses in Experimental Animal Models
Studies in various animal models, including conscious normotensive and spontaneously hypertensive rats, have been instrumental in characterizing the hemodynamic profile of CGS 21680C. nih.govnih.gov
A primary and consistent finding across numerous preclinical studies is the hypotensive effect of CGS 21680C. nih.govnih.gov Intravenous administration of CGS 21680C in conscious normotensive rats leads to a dose-dependent decrease in mean arterial pressure (MAP). nih.govresearchgate.net This reduction in blood pressure is a direct consequence of the compound's vasodilatory properties. The potency of CGS 21680C in reducing MAP has been quantified, with an EC50,u (the concentration required to produce 50% of the maximum effect) of 5.8 ng/ml (11 nM) in conscious normotensive rats. nih.gov This hypotensive effect is competitively antagonized by selective A2A receptor antagonists, confirming the receptor-mediated mechanism of action. nih.govnih.gov In spontaneously hypertensive rats, CGS 21680A (the hydrochloride salt) has also demonstrated significant antihypertensive activity. selleckchem.comselleckchem.com
The effect of CGS 21680C on heart rate is more complex and can vary depending on the experimental model and conditions. In conscious rats, intravenous infusion of CGS 21680 produced a notable increase in heart rate, often described as reflex tachycardia in response to the drop in blood pressure. nih.govphysiology.org Similarly, in dogs, CGS-21680 infusion led to an increased heart rate, contrasting with the decrease observed with adenosine. nih.gov However, in some contexts, particularly with the hydrochloride salt (CGS 21680A) in spontaneously hypertensive rats, a transient increase in heart rate was observed. selleckchem.comselleckchem.com Studies in mice with cardiac-specific overexpression of the A2A receptor (A2A-TG) showed that CGS 21680 induced a rapid and pronounced increase in heart rate. frontiersin.org
Cardiac Rate Alterations
Coronary Blood Flow Dynamics in Isolated Organ Systems (e.g., perfused rat heart model)
In isolated perfused working rat heart models, CGS 21680C is a potent coronary vasodilator. nih.gov It effectively increases coronary flow with an ED25 value (the dose required to produce 25% of the maximal effect) of 1.8 nM. nih.govselleckchem.com This vasodilatory effect is significantly more potent than that of other adenosine analogs. nih.gov This action is crucial as it suggests a potential for increasing blood supply to the heart muscle. Studies in dogs have also shown that CGS-21680 elicits coronary vasodilation comparable to adenosine, leading to a significant increase in myocardial blood flow in non-stenotic coronary arteries. nih.gov
Myocardial Cellular Responses
At the cellular level, CGS 21680C elicits a range of responses in myocardial cells, primarily through the activation of A2A receptors and subsequent signaling pathways. In ventricular cardiomyocytes from mice overexpressing the human A2A receptor, CGS 21680 concentration-dependently increased cAMP content. frontiersin.org This increase in cAMP was associated with the phosphorylation of key regulatory proteins such as phospholamban and troponin I. frontiersin.orgbham.ac.uk These phosphorylation events are known to play a role in modulating calcium handling and myofilament sensitivity to calcium, which can influence contractility.
Impact on Myocardial cAMP Content
In preclinical models utilizing guinea pig ventricular (GPV) cardiomyocytes, CGS 21680C has been shown to significantly increase the intracellular content of cyclic adenosine monophosphate (cAMP). jst.go.jpnih.gov Studies have demonstrated that administration of CGS 21680C can elevate cAMP levels from a baseline of approximately 4.3 pmol/mg protein to 13.0 pmol/mg protein. jst.go.jpnih.gov This effect is attributed to its function as an A2-adenosine receptor agonist, which leads to the activation of adenylyl cyclase. jst.go.jpnih.gov Furthermore, it has been observed that CGS 21680C can partially inhibit phosphodiesterase (PDE) isoenzyme IV, which is responsible for the degradation of cAMP, thereby contributing to its accumulation within the cell. jst.go.jpnih.gov The increase in cAMP content induced by CGS 21680C was effectively nullified by the application of an A2-adenosine receptor antagonist, confirming the receptor-mediated pathway of this effect. jst.go.jpnih.gov
Table 1: Effect of CGS 21680C on Myocardial cAMP Content in Guinea Pig Ventricular Cardiomyocytes
| Treatment | Myocardial cAMP Content (pmol/mg protein) |
|---|---|
| Control | 4.3 ± 0.2 |
| CGS 21680C (10 µM) | 13.0 ± 0.6 |
Data sourced from studies on guinea pig ventricular preparations. jst.go.jpnih.gov
Influence on Protein Phosphorylation in Ventricular Cardiomyocytes (e.g., phospholamban, troponin I)
Despite its marked ability to increase myocardial cAMP levels, CGS 21680C does not appear to influence the phosphorylation status of key regulatory proteins involved in cardiac contractility. jst.go.jpnih.gov Specifically, in studies with [32P]-labeled guinea pig ventricular cardiomyocytes, CGS 21680C was found to be ineffective at increasing the phosphorylation of both phospholamban (PLB) and the inhibitory subunit of troponin (TnI). jst.go.jpnih.gov This is a significant finding, as the phosphorylation of these proteins by protein kinase A (PKA), a downstream effector of cAMP, is a critical step in the beta-adrenergic-induced acceleration of cardiac relaxation. krcp-ksn.org The lack of effect on PLB and TnI phosphorylation, even in the presence of elevated cAMP, suggests a compartmentalization of cAMP signaling in cardiomyocytes, where the pool of cAMP generated by A2A receptor activation is not coupled to the phosphorylation of these specific contractile proteins. jst.go.jpnih.gov
Modulation of Calcium Handling and Excitation-Contraction Coupling in Cardiomyocytes
Excitation-contraction coupling is the fundamental process that links the electrical stimulation of a cardiomyocyte to its mechanical contraction, a process heavily dependent on precise calcium handling. e3s-conferences.orgwikipedia.org This involves calcium-induced calcium release, where an initial influx of calcium through L-type calcium channels triggers a larger release of calcium from the sarcoplasmic reticulum. e3s-conferences.orgwikipedia.org
Renal System Function
Influence on Renal Hemodynamics and Blood Flow
CGS 21680C exerts notable effects on renal hemodynamics, primarily through the activation of A2A adenosine receptors in the renal vasculature. In preclinical studies involving dogs and rats, administration of CGS 21680C has been shown to increase renal blood flow. jst.go.jpnih.govnih.gov This vasodilatory effect appears to be more pronounced in the renal medulla. physiology.org One study in rats demonstrated that CGS 21680C dramatically increased medullary blood flow to 184% of baseline, with minimal changes to cortical blood flow. physiology.org The mechanism is believed to involve the dilatation of both afferent and efferent arterioles. jst.go.jpnih.gov In conscious spontaneously hypertensive rats, CGS 21680C significantly reduced renal vascular resistance. nih.gov
Table 2: Hemodynamic Effects of CGS 21680C in Preclinical Models
| Preclinical Model | Parameter | Effect of CGS 21680C | Citation |
|---|---|---|---|
| Dog | Renal Blood Flow | Increased | jst.go.jpnih.govnih.gov |
| Dog | Renal Vascular Resistance | Decreased | nih.gov |
| Rat | Medullary Blood Flow | Increased (to 184% of baseline) | physiology.org |
| Rat | Cortical Blood Flow | No major change | physiology.org |
Regulation of Renin Release
The renin-angiotensin system is a critical regulator of blood pressure and fluid balance, with renin release being the rate-limiting step. bjnephrology.orgresearchgate.net Preclinical investigations have consistently demonstrated that CGS 21680C stimulates the release of renin. jst.go.jpnih.gov In studies on dogs, the renal administration of CGS 21680C led to an increase in renin release. jst.go.jpnih.gov Similarly, in conscious spontaneously hypertensive rats, the compound caused a marked elevation in plasma renin activity. nih.gov Interestingly, one study suggested that this stimulation of renin release by CGS 21680C may be an indirect effect, as it was blocked by the beta-blocker propranolol. jst.go.jpnih.govcnjournals.com
Effects on Glomerular Function and Urine Production
Despite its influence on renal blood flow, CGS 21680C appears to have a minimal role in modulating glomerular function and urine formation. jst.go.jpnih.gov Multiple studies in dog models have reported that the administration of CGS 21680C did not affect the glomerular filtration rate (GFR) or urine flow. jst.go.jpnih.govnih.gov However, some research has indicated that CGS 21680C can lead to a decrease in urine volume and urinary sodium excretion. nih.gov This suggests that while A2A receptor stimulation by CGS 21680C alters renal vascular dynamics, it does not translate into significant changes in the rate of filtrate formation by the glomeruli. jst.go.jpnih.gov
Identification of Intrarenal Vascular Sites of Action
The selective adenosine A2A receptor agonist, CGS 21680, has been identified as a modulator of intrarenal hemodynamics, with its primary site of action located at the efferent arteriole. The capacity of the A2A receptor to induce dilation of the efferent arteriole is considered a renoprotective mechanism. researchgate.net In preclinical models of diabetes, this action has significant implications for glomerular function.
Studies in streptozotocin (B1681764) (STZ)-induced diabetic rats demonstrated that diabetes-related glomerular hyperfiltration was reduced by approximately 25% following the administration of CGS 21680. researchgate.net Long-term treatment with CGS 21680 has been shown to reduce this hyperfiltration in diabetic mice, an effect dependent on the production of nitric oxide (NO). researchgate.net In diabetic models, stimulation of the A2A receptor with CGS 21680 reduced the net ultrafiltration pressure (P NET), whereas it had no significant effect in healthy control animals. researchgate.net This suggests that the vasodilatory effect of CGS 21680 at the efferent arteriole can counteract the pathological increases in glomerular pressure characteristic of diabetic nephropathy. The vascular effects within the kidney are mediated by A2-adenosine receptors, which are found on vascular smooth muscle and endothelial cells. researchgate.netoup.com
Central Nervous System Activities
Modulation of Neuronal Excitability and Firing Rates in Cerebral Cortical Neurons
CGS 21680 demonstrates significant modulation of neuronal activity within the central nervous system, with effects varying by brain region. Early research identified CGS 21680 as a potent depressant of cerebral cortical neuronal activity. tocris.com However, in other brain regions, it exhibits excitatory effects.
For instance, in the basolateral amygdala, activation of A2A receptors with CGS 21680 was found to significantly increase the firing rate of pyramidal neurons. nih.gov This excitatory effect was blocked by the A2A receptor antagonist ZM-241385, indicating a receptor-specific action. nih.gov Similarly, CGS 21680 induced membrane depolarizations in neurons of the supraoptic nucleus, which often led to an increase in firing activity. physiology.org In pallidal neurons, CGS 21680 exerted an excitatory effect in the majority of cells tested, increasing their spontaneous firing rate. frontiersin.org Furthermore, in striatal slice preparations, CGS 21680 was shown to counteract the decrease in neuronal excitability induced by dopamine (B1211576) D2 receptor agonists. pnas.org These findings highlight that while CGS 21680 can suppress activity in the cerebral cortex, it often enhances neuronal excitability in various subcortical structures.
Table 1: Effect of CGS 21680 on Neuronal Firing Rates in Different Brain Regions
| Brain Region | Observed Effect on Firing Rate | Reference |
|---|---|---|
| Cerebral Cortex | Potent Depressant | tocris.com |
| Basolateral Amygdala (Pyramidal Neurons) | Significant Increase | nih.gov |
| Supraoptic Nucleus | Increased Firing Activity | physiology.org |
| Globus Pallidus | Excitatory Effect | frontiersin.org |
| Striatum | Counteracts D2 Agonist-Induced Depression of Excitability | pnas.org |
Impact on Neurotransmitter Release and Synaptic Transmission (e.g., dopamine, acetylcholine (B1216132), glutamate)
CGS 21680 significantly influences the release and transmission of several key neurotransmitters through its action on presynaptic and postsynaptic A2A receptors.
Acetylcholine (ACh): CGS 21680 generally facilitates acetylcholine release in specific brain areas. In awake, freely moving rats, it was shown to increase the extracellular concentration of acetylcholine in the striatum. nih.gov In hippocampal synaptosomes, CGS 21680 enhanced the evoked release of acetylcholine. capes.gov.bruc.pt This facilitation of ACh release, also observed at the mouse neuromuscular junction, appears to involve the mobilization of calcium from intracellular stores via a mechanism independent of external calcium. nih.govconicet.gov.ar The effect is mediated by A2A receptors, as it can be blocked by selective antagonists. capes.gov.bruc.pt
Glutamate (B1630785): CGS 21680 facilitates glutamatergic synaptic transmission in the hippocampus. uc.ptphysiology.org This effect was found to be more pronounced in aged rats compared to younger animals, which was attributed to a higher density of A2A receptors in the nerve terminals of aged brains. physiology.org In the striatum, CGS 21680 potentiated the enhancement of glutamate release induced by Glial cell line-Derived Neurotrophic Factor (GDNF). ulisboa.pt However, prolonged activation of A2A receptors by CGS 21680 has also been shown to inhibit the reuptake of glutamate by astrocytes, an effect that could be deleterious in conditions of high energy demand such as ischemia. ucl.ac.uk
Interaction with Blood-Brain Barrier Permeability in Animal Models
The effect of CGS 21680 on the permeability of the blood-brain barrier (BBB) is multifaceted, with studies reporting both increases and decreases in permeability depending on the experimental context.
In healthy murine models, systemic administration of CGS 21680 has been shown to increase the permeability of the BBB. nih.govresearchgate.net Specifically, it dose-dependently increased the entry of 10 kDa FITC-dextran from the bloodstream into the brain tissue. jneurosci.org In-vitro studies using rodent brain endothelial cells have also shown that CGS 21680 can disrupt endothelial cell-cell interactions, which would be consistent with an increase in permeability. aacrjournals.org
Conversely, in models of neuroinflammation, such as experimental autoimmune encephalomyelitis (EAE), CGS-21680 demonstrated a protective effect by decreasing BBB permeability and inhibiting neuroinflammation. frontiersin.org In vitro work supporting this finding showed that CGS-21680 could provide direct BBB protection against inflammatory cytokines by promoting the expression of tight junction proteins like ZO-1 and Claudin-5. frontiersin.org This suggests that the state of the BBB (i.e., healthy versus inflamed) is a critical determinant of the ultimate effect of A2A receptor activation by CGS 21680.
Immunomodulatory and Anti-inflammatory Mechanisms
CGS 21680 exhibits broad anti-inflammatory and immunomodulatory properties by activating A2A receptors, which are present on various immune cells. pucrs.br These effects have been observed in multiple preclinical models of inflammatory conditions. For example, in a rat model of allergic asthma, CGS 21680 inhibited multiple parameters of inflammation. capes.gov.br In models of spinal cord injury, it reduced tissue damage, motor deficits, and the influx of leukocytes. nih.gov The compound also attenuated inflammatory lung injury associated with cardiopulmonary bypass in juvenile rats by inhibiting inflammatory cytokines and upregulating antioxidants. spandidos-publications.com This anti-inflammatory action is often linked to the induction of cyclic AMP (cAMP) and the subsequent downstream signaling pathways that suppress the production and action of pro-inflammatory mediators. pucrs.br
Effects on Macrophage Phenotype and Activation (e.g., M1 polarization)
CGS 21680 plays a crucial role in modulating macrophage activation and polarization, generally promoting a shift from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype. This is a key component of its immunomodulatory function.
Under hypoxic and low-glucose conditions, which can mimic an inflammatory microenvironment, treatment with CGS 21680 promoted the polarization of macrophages toward the M2 phenotype. frontiersin.org This was characterized by a reduction in the expression of the M1 marker iNOS and an increase in the M2 marker Arginase-1 (Arg-1). frontiersin.orgresearchgate.net In these models, CGS 21680 also suppressed the production of pro-inflammatory M1-associated cytokines like TNF-α and IL-1β, while increasing the anti-inflammatory M2-associated cytokine IL-10. frontiersin.org This M2 polarization effect was also observed in macrophages challenged with Candida albicans. dovepress.com
The mechanism for this phenotypical switch involves multiple signaling pathways. Studies have shown the involvement of the PPARγ-P65 pathway in A2A receptor-mediated M2 polarization. frontiersin.org The context and timing of A2A activation can be critical; in a model of chronic cerebral hypoperfusion, CGS21680 administration early in the injury process accelerated M1 polarization, while later administration promoted the switch to an M2 phenotype, highlighting a dual role in modulating microglial/macrophage responses. eneuro.org
Table 2: Effect of CGS 21680 on Macrophage Polarization Markers
| Marker Type | Marker | Effect of CGS 21680 | Reference |
|---|---|---|---|
| M1 (Pro-inflammatory) | iNOS | Decreased Expression | frontiersin.orgresearchgate.neteneuro.org |
| M1 (Pro-inflammatory) | TNF-α | Decreased Production/Expression | frontiersin.orgnih.gov |
| M1 (Pro-inflammatory) | IL-1β | Decreased Expression | frontiersin.org |
| M2 (Anti-inflammatory) | Arginase-1 (Arg-1) | Increased Expression | frontiersin.orgresearchgate.neteneuro.org |
| M2 (Anti-inflammatory) | IL-10 | Increased Production/Expression | frontiersin.orgashpublications.org |
| M2 (Anti-inflammatory) | CD206 | Increased Expression | dovepress.com |
Mitigation of Vascular Endothelial Dysfunction in Inflammatory States
The integrity and proper function of the vascular endothelium are critical for maintaining cardiovascular homeostasis. Endothelial dysfunction, characterized by a shift towards a pro-inflammatory and pro-thrombotic state, is a hallmark of various inflammatory conditions. scielo.br Preclinical studies have identified the adenosine A2A receptor agonist, CGS 21680C sodium salt, as a significant modulator of endothelial function, particularly in settings of inflammation. Its protective effects are largely attributed to its ability to interfere with the inflammatory cascade that leads to endothelial damage.
A key event in inflammation-induced endothelial dysfunction is the recruitment and adhesion of leukocytes, particularly neutrophils, to the endothelial surface. escardio.org Activation of adenosine A2A receptors by CGS 21680 has been shown to directly counter this process. In in vitro experiments using porcine aortic endothelium, CGS 21680 decreased the adherence of stimulated neutrophils. ahajournals.org Further studies on isolated canine coronary arteries demonstrated that CGS 21680 not only inhibited neutrophil adhesion but also protected endothelial cells from neutrophil-mediated damage. ahajournals.org These effects are linked to the inhibition of selectin-based adhesion, as adenosine A2A receptor activation limits the expression of β2 integrins on the neutrophil surface and the shedding of L-selectin. ahajournals.org
By preventing the initial steps of leukocyte-endothelial interaction, CGS 21680 helps preserve endothelial barrier integrity and function. This anti-adhesive action is a crucial mechanism for mitigating the vascular damage seen in inflammatory states and ischemia-reperfusion injury, where neutrophil infiltration is a primary driver of tissue damage. ahajournals.org The ability of CGS 21680 to suppress neutrophil adherence to the endothelium underscores its potential to protect the vasculature during systemic inflammation. mdpi.com
Influence on Inflammatory Mediator Production (e.g., TNF-α) and Oxidative Stress Pathways
Beyond its effects on cell adhesion, this compound exerts profound anti-inflammatory effects by modulating the production of key inflammatory mediators and influencing oxidative stress pathways. Activation of the adenosine A2A receptor on various immune cells, including neutrophils and macrophages, leads to a down-regulation of pro-inflammatory cytokine synthesis and release. ahajournals.orgresearchgate.net
Influence on Inflammatory Mediators:
Tumor Necrosis Factor-alpha (TNF-α), a potent pro-inflammatory cytokine, is a primary target of CGS 21680's modulatory effects. nih.gov In preclinical models, CGS 21680 has consistently demonstrated the ability to suppress TNF-α production. Studies using lipopolysaccharide (LPS)-stimulated human neutrophils showed that CGS 21680 inhibited the release of TNF-α and other inflammatory chemokines. ahajournals.org This effect is not limited to in vitro settings. In a mouse model of carrageenan-induced pleurisy, administration of CGS 21680 resulted in a significant reduction in the production of TNF-α and Interleukin-1β (IL-1β). nih.gov Similarly, in a murine model of collagen-induced arthritis, treatment with CGS 21680 led to reduced plasma levels of TNF-α, IL-1β, and Interleukin-6 (IL-6). jrheum.org
The compound's anti-inflammatory activity has also been observed in models of organ injury. In a juvenile rat model of cardiopulmonary bypass-associated lung injury, pretreatment with CGS 21680 significantly decreased the elevated serum levels of TNF-α, myeloperoxidase (MPO), and IL-1β. spandidos-publications.com
Interactive Table: Effect of CGS 21680 on Pro-inflammatory Mediators in Preclinical Models
| Model | Mediator(s) Measured | Outcome of CGS 21680 Treatment | Reference |
| LPS-Stimulated Human Neutrophils | TNF-α, Chemokines | Inhibited release | ahajournals.org |
| Carrageenan-Induced Pleurisy (Mouse) | TNF-α, IL-1β | Significant reduction in production | nih.gov |
| Collagen-Induced Arthritis (Mouse) | TNF-α, IL-1β, IL-6 | Reduced plasma levels | jrheum.org |
| Cardiopulmonary Bypass (Juvenile Rat) | TNF-α, MPO, IL-1β | Significantly decreased serum levels | spandidos-publications.com |
Modulation of Oxidative Stress Pathways:
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a critical component of inflammation and tissue damage. nih.govmdpi.com CGS 21680 influences this balance by both inhibiting ROS production and enhancing antioxidant mechanisms.
The compound has been shown to inhibit the "oxidative burst" from neutrophils, a major source of ROS during inflammation. ahajournals.org A2A agonists like CGS 21680 inhibit neutrophil oxidative burst in response to various stimuli. ahajournals.org This inhibition of superoxide (B77818) production is a key factor in the compound's ability to protect tissues from oxidative damage, particularly during ischemia-reperfusion injury. ahajournals.org
Furthermore, CGS 21680 treatment has been associated with a reduction in markers of oxidative damage and an increase in antioxidant capacity. In a mouse model of arthritis, CGS 21680-treated animals showed significantly reduced levels of malondialdehyde (a marker of lipid peroxidation) and formation of nitrotyrosine. jrheum.org In a rat model of lung injury, CGS 21680 pretreatment markedly increased the levels of glutathione (B108866) peroxidase (GSH-PX), a crucial antioxidant enzyme. spandidos-publications.com
Interactive Table: Effect of CGS 21680 on Oxidative Stress Markers in Preclinical Models
| Model | Marker(s) Measured | Outcome of CGS 21680 Treatment | Reference |
| Neutrophil Stimulation Models | Oxidative Burst (Superoxide) | Inhibition of production | ahajournals.org |
| Carrageenan-Induced Pleurisy (Mouse) | Lipid Peroxidation, Nitrotyrosine | Significant reduction | nih.gov |
| Collagen-Induced Arthritis (Mouse) | Malondialdehyde, Nitrotyrosine | Significantly reduced levels | jrheum.org |
| Cardiopulmonary Bypass (Juvenile Rat) | Glutathione Peroxidase (GSH-PX) | Markedly increased levels | spandidos-publications.com |
By simultaneously suppressing the production of pro-inflammatory cytokines like TNF-α and mitigating oxidative stress, this compound demonstrates a multi-faceted approach to controlling inflammation and protecting tissues in preclinical models. nih.govspandidos-publications.com
Experimental Methodologies and Analytical Approaches in Cgs 21680c Sodium Salt Research
In Vitro Assay Systems
In vitro studies are fundamental to characterizing the interaction of CGS 21680C with its molecular target and understanding its effects at the cellular and tissue levels. These assays provide a controlled environment to dissect specific mechanisms of action.
Receptor Binding Studies (e.g., Radioligand Competition Assays)
Receptor binding assays are pivotal in determining the affinity and selectivity of CGS 21680C for adenosine (B11128) receptor subtypes. Radioligand competition assays are a common technique used for this purpose. In these assays, a radiolabeled ligand with known affinity for the target receptor is incubated with a tissue preparation or cell membranes expressing the receptor. The ability of an unlabeled compound, such as CGS 21680C, to displace the radioligand is measured, allowing for the determination of its inhibitory constant (Ki) or IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand).
For instance, studies have utilized [3H]CGS 21680C as the radioligand to directly label adenosine A2A receptors. In rat striatal membranes, the binding of [3H]CGS 21680C was shown to be inhibited by CGS 21680C itself, with a Ki value of 47.6 nM. kjpp.net This indicates the compound's high affinity for the A2A receptor. The selectivity of CGS 21680C is demonstrated by its much lower affinity for the A1 adenosine receptor. In studies using the A1-selective radioligand [3H]CCPA, CGS 21680C showed a significantly higher Ki value of 2609.2 nM, highlighting its preference for the A2A subtype. kjpp.net Another study reported an IC50 value of 22 nM for CGS 21680 at the A2 receptor, with a 141-fold selectivity over the A1 receptor. apexbt.com
| Radioligand | Tissue/Cell Preparation | Competing Ligand | Receptor Subtype | Ki (nM) | IC50 (nM) |
| [3H]CGS 21680C | Rat Striatal Membranes | CGS 21680C | A2A | 47.6 kjpp.net | |
| [3H]CCPA | Rat Striatal Membranes | CGS 21680C | A1 | 2609.2 kjpp.net | |
| Not Specified | Not Specified | CGS 21680 | A2 | 22 apexbt.com | |
| [3H]CCPA | Rat Hippocampal Membranes | CGS 21680C | A1 | >10000 koreamed.org |
This table presents a summary of receptor binding data for CGS 21680C.
Cell-Based Functional Assays (e.g., cAMP accumulation, enzyme activity)
Cell-based functional assays are employed to assess the downstream consequences of CGS 21680C binding to the A2A receptor. Since the A2A receptor is a Gs-protein coupled receptor, its activation typically leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.
A common assay measures the accumulation of cAMP in cells expressing the A2A receptor. For example, in striatal slices, CGS 21680 potently stimulates the formation of cAMP with an EC50 of 110 nM. selleckchem.com In another study involving guinea pig ventricular cardiomyocytes, 10 µM of CGS 21680C was found to increase cAMP content, an effect that was blocked by the A2-adenosine receptor antagonist CGS 15943A. nih.gov However, in hippocampal slices, CGS 21680 was ineffective at stimulating cAMP formation, suggesting regional differences in A2A receptor signaling or coupling. selleckchem.com
Beyond cAMP accumulation, other functional assays can be utilized. For instance, studies have investigated the effect of CGS 21680C on enzyme activity. In guinea pig ventricular preparations, CGS 21680C was shown to inhibit phosphodiesterase (PDE) isoenzymes, particularly PDE IV, which could also contribute to the observed increase in cAMP levels. nih.gov
Isolated Organ and Tissue Preparations (e.g., isolated perfused working hearts, hippocampal slices, striatal slices)
To study the physiological effects of CGS 21680C in a more integrated system than cultured cells, researchers utilize isolated organ and tissue preparations. These ex vivo models maintain the complex cellular architecture and interactions of the tissue.
Isolated Perfused Working Hearts: This preparation allows for the assessment of the direct cardiac effects of CGS 21680C. In an isolated perfused working rat heart model, CGS 21680C was found to effectively increase coronary flow with an ED25 value of 1.8 nM, demonstrating its potent vasodilatory effect on coronary arteries. selleckchem.comselleckchem.com
Hippocampal and Striatal Slices: Brain slices are invaluable for studying the neuromodulatory effects of CGS 21680C. In rat striatal slices, CGS 21680C at concentrations from 0.01 to 10 µM dose-dependently increased the release of acetylcholine (B1216132). kjpp.net Conversely, in hippocampal slices, CGS 21680C did not alter the evoked release of acetylcholine, again highlighting the region-specific actions of the compound. koreamed.org
Electrophysiological Recording Techniques in Neuronal Preparations
Electrophysiological techniques are used to directly measure the electrical activity of neurons and assess how CGS 21680C modulates neuronal excitability and synaptic transmission. technologynetworks.comyorku.cadrexel.eduwikipedia.org These methods can range from recording the activity of single neurons (single-unit recording) to the collective activity of a neuronal population (field potential recording). yorku.cawikipedia.org
In studies on rat cerebral cortical neurons, CGS 21680 has been shown to be a potent depressant of the spontaneous firing of these neurons, as well as the firing evoked by acetylcholine and glutamate (B1630785). selleckchem.comselleckchem.com In hippocampal slices, CGS 21680 was found to be a weak agonist on both pre- and postsynaptic measures of electrophysiological activity. selleckchem.comselleckchem.com These findings are critical for understanding the role of A2A receptor activation in modulating neuronal circuits.
In Vivo Preclinical Animal Models
In vivo studies in preclinical animal models are essential to evaluate the systemic effects and therapeutic potential of CGS 21680C in a living organism. criver.comjanvier-labs.com
Utilization of Rodent Models (e.g., conscious normotensive rats, spontaneously hypertensive rats)
Rodent models are widely used in CGS 21680C research to investigate its cardiovascular and other systemic effects.
Conscious Normotensive Rats: These models are used to study the effects of CGS 21680C on blood pressure and heart rate in a normal physiological state. In conscious normotensive rats, intravenous administration of CGS 21680C produced a dose-dependent reduction in blood pressure. nih.govnih.gov This hypotensive effect is a reliable indicator of in vivo A2A receptor activation. nih.gov
Spontaneously Hypertensive Rats (SHR): The SHR model is a well-established model of essential hypertension and is used to assess the antihypertensive potential of compounds. CGS 21680 has been shown to be orally active in the spontaneously hypertensive rat, causing a sustained decrease in blood pressure. selleckchem.comselleckchem.com These studies provide crucial information on the compound's potential as a therapeutic agent for hypertension.
Pharmacokinetic-Pharmacodynamic Modeling for In Vivo Potency Assessment
Pharmacokinetic-pharmacodynamic (PK/PD) modeling is a cornerstone in the in vivo assessment of CGS 21680C's potency. This approach mathematically relates the concentration of the drug in the body over time (pharmacokinetics) to its observed physiological effects (pharmacodynamics).
In studies involving conscious, normotensive rats, researchers have employed PK/PD modeling to analyze the relationship between CGS 21680C blood concentrations and its hemodynamic effects. nih.gov Chronically cannulated rats are often used, allowing for the continuous infusion of CGS 21680C and the simultaneous collection of arterial blood samples for drug concentration analysis. nih.govnih.gov The primary pharmacodynamic endpoints typically measured are mean arterial pressure (MAP) and heart rate (HR). nih.gov
A common experimental design involves administering an intravenous infusion of CGS 21680C over a set period. nih.govnih.gov Blood samples are drawn at various time points during and after the infusion to establish a concentration-time profile. nih.gov The hypotensive (blood pressure-lowering) effect of CGS 21680C is a key indicator of its in vivo adenosine A2a receptor activation. nih.gov
The relationship between the blood concentration of CGS 21680C and the resulting reduction in blood pressure is often described using a sigmoidal Emax model. nih.govnih.gov This model allows for the determination of key pharmacodynamic parameters, including the maximum effect (Emax) and the concentration at which 50% of the maximum effect is observed (EC50). The potency of CGS 21680C, based on its free (unbound) drug concentrations (EC50,u), has been determined to be 5.8 ng/ml (11 nM) in rats, which shows a strong correlation with its reported adenosine A2a receptor affinity (Ki of 19 nM). nih.gov
Furthermore, PK/PD modeling has been instrumental in studying the interaction between CGS 21680C and adenosine A2a receptor antagonists. In such studies, a steady-state concentration of an antagonist is established before administering CGS 21680C. nih.gov The resulting shift in the concentration-effect curve of CGS 21680C provides quantitative data on the competitive nature of the interaction and the in vivo potency of the antagonist. nih.govnih.gov
Table 1: Pharmacodynamic Parameters of CGS 21680C in Rats
| Parameter | Value | Method of Determination | Reference |
|---|---|---|---|
| EC50,u (free drug concentration) | 5.8 ng/ml (11 nM) | Sigmoidal Emax model relating blood concentration to reduction in mean arterial pressure | nih.gov |
| In Vitro Receptor Affinity (Ki) | 19 nM | Radioligand binding assays | nih.gov |
Methodologies for Continuous Monitoring of Physiological Parameters (e.g., arterial pressure, heart rate)
Continuous and real-time monitoring of physiological parameters is essential for accurately capturing the dynamic effects of CGS 21680C. In animal models, this is typically achieved through the use of telemetry systems or by direct arterial cannulation connected to pressure transducers. researchgate.netplos.org
In rat studies, chronic implantation of a cannula in the carotid artery or femoral artery allows for the direct and continuous measurement of arterial blood pressure. nih.govnih.gov This cannula is connected to a pressure transducer, which converts the pressure waves into an electrical signal. This signal is then amplified and recorded by a data acquisition system. nih.gov Heart rate is often derived from the pulsatile blood pressure signal. nih.gov Advanced data acquisition and analysis software, such as Spike2, is used to record, store, and process the continuous stream of cardiovascular data. nih.gov
To minimize variability, experiments are often conducted at specific times of the day to avoid diurnal fluctuations in baseline cardiovascular parameters. nih.gov A baseline recording period is typically established before the administration of any compounds to ensure a stable starting point. nih.gov The ratio of mean arterial pressure to heart rate (MAP/HR) is sometimes calculated as an indirect measure of total peripheral resistance, assuming stroke volume remains constant. nih.govnih.gov
Modern approaches also include wearable technologies for non-invasive continuous monitoring of physiological parameters like heart rate and blood pressure, which are becoming more prevalent in clinical research and could be adapted for preclinical studies. nih.govfrontiersin.orgresearchgate.net
Table 2: Key Physiological Parameters Monitored in CGS 21680C Research
| Parameter | Method of Monitoring | Significance | Reference |
|---|---|---|---|
| Mean Arterial Pressure (MAP) | Direct arterial cannulation with pressure transducer | Primary indicator of the hypotensive effect of CGS 21680C | nih.gov |
| Heart Rate (HR) | Derived from the pulsatile blood pressure signal | Assesses the chronotropic effects of CGS 21680C | nih.gov |
| MAP/HR Ratio | Calculated from MAP and HR data | Reflects changes in total peripheral resistance | nih.govnih.gov |
Advanced Analytical Techniques for Compound Quantification in Biological Matrices (e.g., HPLC, Mass Spectrometry Imaging)
Accurate quantification of CGS 21680C in biological matrices such as blood, plasma, and tissue is critical for establishing the pharmacokinetic profile of the compound. High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for this purpose. nih.govopenaccessjournals.com
The HPLC method for CGS 21680C typically involves a reversed-phase column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer. nih.govscielo.org.mx Detection is often achieved using a UV detector. plos.org Sample preparation is a crucial step to remove interfering substances from the biological matrix. This often involves liquid-liquid extraction or solid-phase extraction. nih.govplos.org For CGS 21680C analysis in blood, a common procedure includes hemolysis of the blood sample, followed by extraction with an organic solvent like ethyl acetate. nih.gov The method is validated for linearity, accuracy, precision, and a low limit of detection, which for CGS 21680C in blood has been reported to be as low as 2.5 ng/ml. nih.gov
Mass Spectrometry Imaging (MSI) is a more advanced technique that allows for the visualization of the spatial distribution of CGS 21680C and its metabolites within tissue sections. patsnap.comweizmann.ac.ilwikipedia.orguochb.cz This label-free technique provides valuable information on where the compound accumulates in specific organs or even within different regions of an organ, such as the brain. patsnap.comuochb.cz In MSI, a laser is used to desorb and ionize molecules from the tissue surface, and a mass spectrometer detects these ions, creating a map of their distribution. weizmann.ac.ilutexas.edu MSI has been used to assess the distribution of CGS 21680C in the brain and its influence on the distribution of other co-administered drugs. patsnap.com
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) offers even greater sensitivity and selectivity for the quantification of compounds in complex biological samples. researchgate.netnih.gov This technique is particularly useful for measuring very low concentrations of the drug and its metabolites. researchgate.net
Table 3: Analytical Techniques for CGS 21680C Quantification
| Technique | Application | Key Features | Reference |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Quantification of CGS 21680C in blood and plasma | Reversed-phase separation with UV detection; requires sample extraction | nih.gov |
| Mass Spectrometry Imaging (MSI) | Visualization of CGS 21680C distribution in tissue sections | Label-free spatial mapping of the compound and its metabolites | patsnap.com |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Highly sensitive and selective quantification in biological matrices | Combines separation power of LC with mass-based detection of MS/MS | researchgate.netnih.gov |
Pharmacological Interactions and Combined Effects of Cgs 21680c Sodium Salt
Antagonism by Selective Adenosine (B11128) Receptor Blockers
The effects of CGS 21680C are competitively antagonized by several selective adenosine receptor blockers. These antagonists are crucial tools for elucidating the specific pathways and physiological responses mediated by A2A receptor activation.
8-(3-chlorostyryl)caffeine (CSC): CSC is a potent and selective A2A adenosine receptor antagonist. nih.gov Research has shown that CSC effectively blocks the effects of CGS 21680. For instance, in cultured fetal chick heart cells, CSC abolished most of the CGS 21680-induced contractile and cAMP responses. ahajournals.org Similarly, in human monocytes, CSC prevented the inhibitory effect of CGS 21680 on the production of the pro-inflammatory cytokine IL-12. aai.org The antagonist action of CSC has also been demonstrated in the hippocampus, where it mimicked the inhibitory effect of ZM 241385 on CGS 21680-mediated responses. nih.gov Studies have shown that CSC is highly selective for A2a receptors over A1 receptors. nih.gov
CGS 15943A: This non-xanthine adenosine antagonist demonstrates high affinity for brain adenosine receptors. nih.gov CGS 15943 has been shown to antagonize the effects of CGS 21680. In studies with squirrel monkeys, both CGS 15943 and caffeine (B1668208) were able to attenuate the dose-dependent decreases in response rates caused by CGS 21680. nih.gov Interestingly, while CGS 15943 was more potent than caffeine in antagonizing other adenosine agonists, they were found to be approximately equipotent in antagonizing CGS 21680. nih.gov Furthermore, in rats, the locomotor-depressant effect of CGS 21680 was attenuated by CGS 15943A. queensu.ca
ZM 241385: As a potent and selective non-xanthine A2A receptor antagonist, ZM 241385 has been extensively used to study the effects of CGS 21680. medchemexpress.comnih.gov It has been shown to antagonize the facilitatory responses produced by CGS 21680 in the rat hippocampus. nih.gov In studies on PC12 cells, ZM 241385 reversed the upregulation of A2A receptor mRNA and protein levels induced by CGS 21680. medchemexpress.com Furthermore, in isolated murine hearts, the effects of CGS 21680 on contractility in the context of low-flow ischemia were prevented by ZM 241385. physiology.org The interaction between CGS 21680 and ZM 241385 has also been instrumental in studying the allosteric modulation within adenosine A2A receptor heteromers. pnas.org
Xanthine Amine Congener (XAC): XAC is a non-selective adenosine receptor antagonist. d-nb.info It has been shown to inhibit the binding of [3H]CGS 21680 to A2 receptors in rat brain membranes. nih.gov In a study on postischemic leukocyte-endothelium interaction, the co-administration of XAC blocked the inhibitory effects of adenosine, which could be mimicked by CGS 21680, suggesting that the adenosine effect was mediated via the A2 receptor. d-nb.info
| Antagonist | Selectivity | Observed Interaction with CGS 21680C Sodium Salt | References |
| 8-(3-chlorostyryl)caffeine (CSC) | A2A selective | Abolished CGS 21680-elicited contractile and cAMP responses in heart cells. Prevented CGS 21680's inhibition of IL-12 production. | ahajournals.orgaai.org |
| CGS 15943A | Non-xanthine adenosine antagonist | Attenuated CGS 21680-induced decreases in response rates in behavioral studies. | nih.govqueensu.ca |
| ZM 241385 | A2A selective | Antagonized CGS 21680-mediated facilitatory responses in the hippocampus. Reversed CGS 21680-induced upregulation of A2A receptors. | nih.govmedchemexpress.comphysiology.org |
| Xanthine Amine Congener (XAC) | Non-selective adenosine antagonist | Inhibited binding of [3H]CGS 21680 to A2 receptors. Blocked the in vivo effects of adenosine that are mimicked by CGS 21680. | d-nb.infonih.gov |
Modulation of this compound Effects by Other Receptor Systems and Signaling Pathways
The physiological effects of CGS 21680C are not solely determined by its interaction with the A2A receptor but are also modulated by other receptor systems, most notably the β-adrenergic system.
β-adrenergic receptors: The interplay between adenosine A2A receptors and β-adrenergic receptors is particularly significant in the cardiovascular system. In rat ventricular membranes, the A2A receptor agonist CGS 21680 was found to reduce the antiadrenergic action of the A1 adenosine receptor (A1R) on β1-adrenergic receptor (β1R) stimulated G(s)-protein cycling. nih.gov Specifically, CGS 21680 inhibited the attenuation of isoproterenol (B85558) (a β-adrenergic agonist)-stimulated GTP binding and adenylyl cyclase activity caused by an A1R agonist. nih.gov In isolated murine hearts, stimulation of A2A receptors with CGS 21680 attenuated the antiadrenergic effect of A1R activation on the contractile response to the β-adrenergic agonist isoproterenol. physiology.org However, in another study using isolated perfused mouse hearts, the A2A agonist CGS-21680 did not alter the positive inotropic responses mediated by the β-adrenergic receptor agonist isoproterenol. researchgate.net In human atrial myocytes, the stimulation of SR calcium release by CGS 21680 is thought to occur through a PKA-dependent mechanism, similar to that of Gs protein-coupled β-adrenergic receptors. oup.com
| Interacting System | Model | Key Findings | References |
| β-adrenergic receptors | Rat ventricular membranes | CGS 21680 reduces the antiadrenergic action of A1 receptors on β1-adrenergic stimulated G-protein cycling. | nih.gov |
| β-adrenergic receptors | Isolated murine hearts | CGS 21680 attenuates the antiadrenergic effect of A1 receptor activation on the contractile response to isoproterenol. | physiology.org |
| β-adrenergic receptors | Isolated perfused mouse hearts | CGS-21680 did not alter isoproterenol-mediated positive inotropic responses. | researchgate.net |
| β-adrenergic receptors | Human atrial myocytes | CGS 21680-induced stimulation of SR calcium release is proposed to be PKA-dependent, similar to β-adrenergic receptor signaling. | oup.com |
Combinatorial Research Approaches with Other Chemical Entities
The exploration of CGS 21680C in combination with other chemical compounds has revealed potential synergistic effects and provided deeper insights into its mechanisms of action.
Alprazolam: Research has investigated the combined effects of CGS 21680 and alprazolam, a commonly used sleep medication. acs.org A study aimed to evaluate the effects of CGS 21680 on the sleep properties of alprazolam found that the co-administration of both compounds significantly reduced the required dose of alprazolam while maintaining an equivalent hypnotic effect. acs.org This synergistic effect on sleep enhancement was found to be dose-dependent. acs.org Further investigation using mass spectrometry imaging to analyze brain lipids following co-administration of alprazolam and CGS 21680 revealed changes in glycerophosphoinositols, glycerophosphoglycerols, and glycerophosphoserines in various brain regions. researchgate.net The study suggests that CGS 21680 promotes the release of GABA, which may contribute to the enhanced sleep effects when combined with alprazolam. acs.org
| Combined Chemical Entity | Research Focus | Key Findings | References |
| Alprazolam | Sleep regulation | Co-administration with CGS 21680 synergistically enhances hypnotic effects, allowing for a reduction in the required dose of alprazolam. The combination leads to changes in brain lipid profiles. | acs.orgresearchgate.net |
Future Research Directions and Unexplored Avenues for Cgs 21680c Sodium Salt Studies
Elucidating Novel A2A Receptor-Mediated Physiological Processes and their Underpinnings
Future research is set to delve deeper into the multifaceted roles of the A2A receptor, moving beyond its currently established functions. The ubiquitous nature of adenosine (B11128) and its receptors suggests a broader involvement in physiological homeostasis and pathology than is presently known.
One key area of future investigation is the role of A2A receptor activation in tissue repair and regeneration. frontiersin.org Studies have already shown that the A2A receptor agonist CGS 21680 stimulates angiogenesis and vasculogenesis in the early stages of wound repair. frontiersin.org Further research will likely focus on the intricate signaling pathways involved, such as the role of annexin (B1180172) A2 in promoting fibrinolysis and the involvement of the ERK/CREB pathway in A2A receptor-mediated angiogenesis. frontiersin.orgresearchgate.net Understanding these mechanisms could lead to novel therapies for chronic wounds and other conditions requiring enhanced tissue repair. frontiersin.orgresearchgate.net
Another burgeoning area of research is the complex interplay between A2A receptors and other receptor systems, particularly in the brain. Cross-talk between A1 and A2A receptors has been suggested, with evidence that A2A receptor activation can modulate A1 receptor signaling. mdpi.com Future studies using advanced techniques will be crucial to unravel the complexities of these interactions and their implications for neurological and psychiatric disorders. mdpi.comeneuro.org The formation of A2A receptor heteromers, such as with the mGluR5 receptor, presents another exciting frontier, with the potential to modulate neuroinflammation and neuronal plasticity. nih.govpnas.org Elucidating the three-dimensional structure of these heteromers could provide a foundation for developing highly targeted therapies. nih.gov
Furthermore, the precise role of A2A receptors in modulating immune responses remains an active area of investigation. While A2A receptor activation is known to have anti-inflammatory effects, its influence on specific immune cell subsets and in different inflammatory contexts is not fully understood. rndsystems.comsigmaaldrich.commerckmillipore.com For instance, some studies show that CGS 21680 can inhibit neutrophil activation without affecting their influx into inflamed tissues. physiology.org Future research will likely aim to dissect these differential effects and explore the therapeutic potential of targeting A2A receptors in a more nuanced manner to treat inflammatory and autoimmune diseases. rndsystems.commdpi.com
Development and Validation of Advanced In Vitro and In Vivo Models for Specific Research Questions
To address the nuanced questions arising from our expanding knowledge of A2A receptor function, the development of more sophisticated research models is paramount. These models will enable a more precise interrogation of the physiological and pathological roles of A2A receptors.
Advanced In Vitro Models:
The limitations of traditional 2D cell cultures are well-recognized. nih.gov Future research will increasingly rely on advanced in vitro models that better recapitulate the complexity of native tissues.
Organ-on-a-chip (OOC) technology stands out as a particularly promising avenue. nih.govmdpi.comnih.govmdpi.com These microfluidic devices can host 3D cell cultures, creating a microenvironment that mimics the physiological conditions of an organ, including multicellular structures and mechanical forces. nih.govmdpi.comnih.gov OOC models of the brain, lung, or inflamed tissues could be used to study the effects of CGS 21680 in a more physiologically relevant context, allowing for real-time imaging and analysis of cellular responses. mdpi.comnih.gov This technology can also facilitate the study of interspecies differences by creating both human and animal organ-on-a-chip models. nih.gov
3D cell cultures and organoids offer another powerful tool for studying A2A receptor function in a more tissue-like environment. mdpi.com These models can be used to investigate the effects of CGS 21680 on complex cellular interactions and tissue-level responses, providing insights that are not achievable with monolayer cultures. mdpi.com
Novel In Vivo Models:
While existing animal models have been invaluable, the development of new in vivo models will be crucial for answering specific research questions.
Genetically engineered mouse models , such as those with cell-type-specific knockout or overexpression of the A2A receptor, will allow for a more precise dissection of the receptor's role in different physiological systems. nih.gov For example, comparing the effects of CGS 21680 in wild-type versus A2A receptor knockout mice has been instrumental in confirming the receptor's involvement in processes like wound healing and behavioral sensitization. nih.govnih.gov
Disease-specific animal models that more accurately reflect human pathology are also needed. For instance, while the DSS-induced colitis model is widely used, CGS 21680 has shown limited efficacy in this model, highlighting the need for alternative models of inflammatory bowel disease to test A2A receptor agonists. nih.gov
The table below summarizes some of the advanced models and their potential applications in CGS 21680 research.
| Model Type | Specific Example | Potential Research Application with CGS 21680 |
| In Vitro | Organ-on-a-Chip (Lung-on-a-chip) | Studying the anti-inflammatory effects on pulmonary endothelial cells and neutrophil recruitment in a dynamic microenvironment. nih.govspandidos-publications.com |
| 3D Microglial Cell Culture | Investigating the modulation of neuroinflammation and microglial polarization in a more complex cellular context. nih.gov | |
| Co-culture of Neurons and Astrocytes | Elucidating the role of A2A receptor-mediated cross-talk between different brain cell types. mdpi.com | |
| In Vivo | Cell-type Specific A2A Receptor Knockout Mice | Dissecting the specific contribution of A2A receptors on neurons, glia, or immune cells to the overall physiological response. |
| Humanized Mouse Models | Evaluating the effects in a system with a humanized immune system or other human-specific components. |
Investigation of Long-Term Preclinical Effects and Adaptive Responses to A2A Receptor Agonism
One important aspect to explore is the potential for receptor desensitization or downregulation with chronic CGS 21680 treatment. Studies in inflammatory environments have suggested that A2A receptor expression can be down-regulated on inflammatory and endothelial cells. nih.gov Understanding the mechanisms behind this potential desensitization is crucial for developing effective long-term therapeutic strategies. It will be important to determine whether continuous versus intermittent administration regimens could mitigate these adaptive responses.
Furthermore, the long-term effects on neuronal plasticity and behavior warrant thorough investigation. Chronic A2A receptor stimulation could influence synaptic remodeling and the development of behavioral sensitization. pnas.orgnih.gov For example, studies have shown that A2A receptors are critically involved in the development and persistence of behavioral sensitization to L-DOPA in a model of Parkinson's disease. nih.gov Conversely, chronic food restriction appears to upregulate the A2A receptor-linked signaling pathway in the nucleus accumbens, suggesting a role in maladaptive behaviors. nih.gov Long-term preclinical studies are needed to assess the potential for both beneficial and adverse adaptive changes in the central nervous system.
The cardiovascular system is another area where long-term effects need careful evaluation. While acute A2A receptor activation can be beneficial in conditions like myocardial ischemia, the consequences of chronic stimulation on heart function and blood pressure regulation are less clear. researchgate.netphysiology.org Research into potential adaptive responses, such as changes in receptor reserve or alterations in downstream signaling pathways, will be essential. researchgate.net
Q & A
Q. How does CGS 21680C Sodium Salt selectively activate A2A adenosine receptors compared to other receptor subtypes?
CGS 21680C exhibits high selectivity for A2A adenosine receptors, with a reported Ki value of 27 nM and 140-fold selectivity over A1 receptors . To confirm receptor specificity, researchers should co-administer selective antagonists such as ZM 241385 (A2A antagonist) or DPCPX (A1 antagonist) in functional assays. For example, ZM 241385 (50 nM) abolishes the facilitatory effects of CGS 21680C on acetylcholine release in myenteric motoneurons, while DPCPX does not . Radioligand binding assays using [³H]CGS 21680C in rat brain tissue can also validate A2A receptor labeling .
Q. What experimental approaches are recommended to confirm A2A receptor-mediated effects of CGS 21680C in cardiovascular studies?
Standard methodologies include:
- Concentration-response curves to assess agonist potency (e.g., CGS 21680C increases cAMP in myocardial cells with an EC₅₀ of ~3 nM) .
- Isolated tissue preparations , such as rabbit hepatic arterial beds, to study vasodilation. Here, CGS 21680C-induced relaxation is blocked by 8-phenyltheophylline (8-PT), confirming A2A receptor involvement .
- Combination with β-adrenergic agonists (e.g., isoproterenol) to evaluate synergistic cAMP elevation in cardiomyocytes .
Advanced Research Questions
Q. How can researchers resolve contradictions between CGS 21680C's cAMP-elevating effects and its lack of direct contractile modulation in cardiac tissue?
While CGS 21680C increases cAMP in cardiomyocytes, it does not alter contractility, suggesting compartmentalized cAMP signaling. Researchers should:
- Use subcellular cAMP sensors (e.g., FRET-based probes) to map spatial cAMP dynamics .
- Investigate phosphodiesterase (PDE) activity , as transgenic models with increased PDE activity show compartmentalized cAMP degradation .
- Pair CGS 21680C with β-adrenergic stimulation to amplify cAMP in microdomains affecting contractility .
Q. Why does CGS 21680C fail to improve inflammation in vivo despite in vitro anti-inflammatory activity?
In vitro, CGS 21680C reduces IL-2 and TNF-α secretion in Th1/Tc1 cells via A2A receptors, but in dextran sulfate sodium (DSS)-induced colitis models, intraperitoneal administration shows no benefit . Methodological considerations include:
- Pharmacokinetic limitations : Optimize dosing routes (e.g., localized delivery) to enhance bioavailability.
- Microenvironmental factors : In vivo inflammation involves redundant pathways (e.g., prostaglandins, cytokines) that may override A2A-mediated suppression.
- Combination therapies : Pair CGS 21680C with COX-2 inhibitors or other anti-inflammatory agents to test synergistic effects .
Q. How should researchers evaluate CGS 21680C's vascular effects when A2A receptor activation shows tissue-specific outcomes?
CGS 21680C dilates rabbit hepatic arteries via A2A receptors but enhances acetylcholine release in myenteric neurons . To dissect tissue-specific mechanisms:
- Use isolated vascular beds (e.g., hepatic artery) with controlled perfusion to eliminate neural or hormonal confounders .
- Apply receptor-specific antagonists : For example, ZM 241385 reverses CGS 21680C's effects in neuronal preparations but not in vascular beds where other receptors (e.g., A2B) may dominate .
- Compare species-specific responses : Rat aortic rings may respond differently to adenosine agonists than rabbit hepatic arteries due to receptor distribution differences .
Methodological Best Practices
- Concentration standardization : Use 3–30 nM CGS 21680C for A2A-specific effects in neuronal and cardiac studies .
- Antagonist controls : Include ZM 241385 (50 nM) or DPCPX (10 nM) to validate receptor specificity .
- In vivo vs. in vitro models : Cross-validate findings using ex vivo tissue assays (e.g., liver perfusion) and systemic inflammation models to address translational gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
